Cas no 64902-33-6 (thiophene-2-sulfonyl isocyanate)

Thiophene-2-sulfonyl isocyanate is a reactive organosulfur compound commonly employed as a versatile intermediate in organic synthesis. Its key advantage lies in the electrophilic isocyanate group, which readily reacts with nucleophiles such as amines and alcohols to form sulfonylurea or sulfonylcarbamate derivatives. The thiophene ring enhances stability and modulates electronic properties, making it useful in pharmaceutical and agrochemical applications. This compound is particularly valued for its role in constructing heterocyclic frameworks and functionalized sulfonamides. Handling requires caution due to its moisture sensitivity and potential irritancy. Proper storage under inert conditions is recommended to maintain reactivity and shelf life.
thiophene-2-sulfonyl isocyanate structure
64902-33-6 structure
商品名:thiophene-2-sulfonyl isocyanate
CAS番号:64902-33-6
MF:C5H3NO3S2
メガワット:189.212
CID:3279467
PubChem ID:12875192

thiophene-2-sulfonyl isocyanate 化学的及び物理的性質

名前と識別子

    • 2-THIOPHENESULFONYL ISOCYANATE
    • thiophene-2-sulfonyl isocyanate
    • JBPHCEHVHVSGEP-UHFFFAOYSA-N
    • thiophene-2-sulfonylisocyanate
    • PCA90233
    • 2-thiophenesulfonylisocyanate
    • 64902-33-6
    • SCHEMBL3255684
    • EN300-170559
    • 2-Thiophenesulfonyl isocyanate
    • G48693
    • N-(oxomethylidene)thiophene-2-sulfonamide
    • インチ: InChI=1S/C5H3NO3S2/c7-4-6-11(8,9)5-2-1-3-10-5/h1-3H
    • InChIKey: JBPHCEHVHVSGEP-UHFFFAOYSA-N

計算された属性

  • せいみつぶんしりょう: 188.95543530Da
  • どういたいしつりょう: 188.95543530Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 5
  • 重原子数: 11
  • 回転可能化学結合数: 2
  • 複雑さ: 273
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.5
  • トポロジー分子極性表面積: 100Ų

thiophene-2-sulfonyl isocyanate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-170559-0.05g
thiophene-2-sulfonyl isocyanate
64902-33-6 95%
0.05g
$100.0 2023-09-20
Enamine
EN300-170559-0.25g
thiophene-2-sulfonyl isocyanate
64902-33-6 95%
0.25g
$212.0 2023-09-20
Enamine
EN300-170559-5.0g
thiophene-2-sulfonyl isocyanate
64902-33-6 95%
5g
$1240.0 2023-06-04
1PlusChem
1P01B1R2-500mg
thiophene-2-sulfonyl isocyanate
64902-33-6 95%
500mg
$407.00 2025-03-19
1PlusChem
1P01B1R2-10g
thiophene-2-sulfonyl isocyanate
64902-33-6 95%
10g
$2339.00 2024-04-22
Aaron
AR01B1ZE-2.5g
thiophene-2-sulfonyl isocyanate
64902-33-6 95%
2.5g
$1178.00 2025-02-09
Aaron
AR01B1ZE-5g
thiophene-2-sulfonyl isocyanate
64902-33-6 95%
5g
$1730.00 2023-12-14
Aaron
AR01B1ZE-500mg
thiophene-2-sulfonyl isocyanate
64902-33-6 95%
500mg
$485.00 2025-02-09
A2B Chem LLC
AV94302-2.5g
thiophene-2-sulfonyl isocyanate
64902-33-6 95%
2.5g
$918.00 2024-04-19
A2B Chem LLC
AV94302-1g
thiophene-2-sulfonyl isocyanate
64902-33-6 95%
1g
$486.00 2024-04-19

thiophene-2-sulfonyl isocyanate 関連文献

thiophene-2-sulfonyl isocyanateに関する追加情報

Thiophene-2-sulfonyl Isocyanate (CAS No. 64902-33-6): An Overview of Its Properties, Applications, and Recent Research

Thiophene-2-sulfonyl isocyanate (CAS No. 64902-33-6) is a versatile organic compound that has gained significant attention in the fields of organic synthesis, pharmaceuticals, and materials science. This compound is characterized by its unique structure, which combines a thiophene ring with a sulfonyl isocyanate functional group. The combination of these functionalities endows the compound with a range of chemical properties that make it valuable for various applications.

The thiophene-2-sulfonyl isocyanate molecule is synthesized through a multi-step process that involves the reaction of thiophene-2-sulfonyl chloride with an appropriate isocyanate source. The thiophene ring, known for its aromaticity and stability, provides a robust scaffold for further functionalization. The sulfonyl isocyanate group, on the other hand, is highly reactive and can participate in a variety of chemical reactions, including nucleophilic substitution and addition reactions.

One of the key applications of thiophene-2-sulfonyl isocyanate is in the synthesis of thiophene-containing heterocycles. These heterocycles are important building blocks in the development of pharmaceuticals and agrochemicals. For example, recent studies have shown that derivatives of thiophene-2-sulfonyl isocyanate can be used to synthesize novel compounds with potent biological activities, such as antitumor and anti-inflammatory properties.

In the pharmaceutical industry, thiophene-2-sulfonyl isocyanate has been utilized in the development of small molecule inhibitors targeting specific enzymes and receptors. For instance, a study published in the *Journal of Medicinal Chemistry* reported the synthesis and evaluation of a series of thiophene-2-sulfonyl isocyanate derivatives as inhibitors of protein kinases. These inhibitors showed promising selectivity and potency against cancer-related kinases, making them potential candidates for further drug development.

Another area where thiophene-2-sulfonyl isocyanate has found application is in materials science. The unique electronic properties of thiophene-based compounds make them suitable for use in organic electronics and photovoltaic devices. Recent research has focused on incorporating thiophene-2-sulfonyl isocyanate into polymer backbones to enhance the performance of organic semiconductors. A study published in *Advanced Materials* demonstrated that polymers containing thiophene-2-sulfonyl isocyanate units exhibited improved charge transport properties and stability under various environmental conditions.

The reactivity of thiophene-2-sulfonyl isocyanate also makes it a valuable reagent in organic synthesis. It can be used to introduce thiophene moieties into complex molecular architectures through reactions such as urea formation and carbamate synthesis. This versatility has led to its widespread use in academic research laboratories and industrial settings.

Despite its numerous applications, the handling and storage of thiophene-2-sulfonyl isocyanate require careful consideration due to its reactivity and potential hazards. It should be stored under inert conditions to prevent degradation and should be handled using appropriate personal protective equipment (PPE) to ensure safety.

In conclusion, thiophene-2-sulfonyl isocyanate (CAS No. 64902-33-6) is a multifaceted compound with significant potential in various scientific and industrial fields. Its unique chemical properties make it an essential reagent in organic synthesis, pharmaceutical development, and materials science. Ongoing research continues to uncover new applications and optimize existing ones, further solidifying its importance in modern chemistry.

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